

# Spectroscopic data and analysis of Indene (NMR, IR, UV-Vis)

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## Compound of Interest

Compound Name: Indene

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## Spectroscopic Analysis of Indene: A Technical Guide

For the Attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive technical overview of the spectroscopic data for 1H-**Indene**, a key structural motif in various pharmacologically active compounds and organic materials. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of **indene**. This guide is intended to serve as a core reference for the identification, characterization, and analysis of **indene** and its derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The following tables summarize the proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR data for 1H-**Indene**.

## Data Presentation

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 1H-**Indene**.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
<b>7.47</b>	<b>d</b>	<b>7.5</b>	<b>Ar-H</b>
7.40	d	7.5	Ar-H
7.26	t	7.5	Ar-H
7.19	t	7.5	Ar-H
6.88	dt	5.5, 2.0	=CH
6.55	dt	5.5, 1.9	=CH
3.38	t	2.0	-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz[1][2]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 1H-Indene.

Chemical Shift ( $\delta$ ) ppm	Assignment
<b>144.85</b>	<b>Ar-C (quaternary)</b>
143.64	Ar-C (quaternary)
134.00	=CH
132.08	=CH
126.22	Ar-CH
124.55	Ar-CH
123.68	Ar-CH
120.95	Ar-CH
39.00	-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Frequency: 25.16 MHz[1]

## Experimental Protocol

A standard protocol for acquiring NMR spectra of a liquid sample like **indene** is as follows:

- **Sample Preparation:** Approximately 5-20 mg of the **indene** sample for  $^1\text{H}$  NMR, or 20-50 mg for  $^{13}\text{C}$  NMR, is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean vial.<sup>[1]</sup> The solution is then transferred to a 5 mm NMR tube.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** For  $^1\text{H}$  NMR, a standard single-pulse experiment is typically sufficient. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum.<sup>[3]</sup> Key parameters such as the pulse width, acquisition time, relaxation delay, and the number of scans are set. Due to the low natural abundance of  $^{13}\text{C}$ , a significantly larger number of scans is required compared to  $^1\text{H}$  NMR.
- **Data Processing:** The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the spectrum. The resulting spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).<sup>[1]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Data Presentation

Table 3: IR Spectroscopic Data for Amorphous and Crystalline **Indene**.

Wavenumber (cm <sup>-1</sup> ) Amorphous	Wavenumber (cm <sup>-1</sup> ) Crystalline	Vibrational Mode Assignment
3065	3088	Aromatic C-H stretch
3045	3050	Aromatic C-H stretch
2895	2900	CH <sub>2</sub> symmetric stretch
2840	2845	CH <sub>2</sub> asymmetric stretch
1625	1620	C=C stretch
1580	1575	Aromatic C=C stretch
1460	1465	CH <sub>2</sub> scissoring
775	780	Aromatic C-H out-of-plane bend

| 710 | 715 | Aromatic C-H out-of-plane bend |

Note: Peak positions can vary slightly depending on the sample phase and preparation method.

## Experimental Protocol

The following is a general procedure for obtaining an IR spectrum of a liquid sample like **indene** using the thin film method:

- **Sample Preparation:** A single drop of liquid **indene** is placed between two salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin, uniform liquid film.
- **Background Spectrum:** A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.
- **Sample Spectrum:** The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of **indene**.[\[1\]](#)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

### Data Presentation

Table 4: UV-Vis Spectroscopic Data for **Indene**.

Wavelength ( $\lambda_{\text{max}}$ ) nm	Molar Absorptivity ( $\epsilon$ ) L mol <sup>-1</sup> cm <sup>-1</sup> (approx.)	Electronic Transition
~245	~10,000	$\pi \rightarrow \pi^*$

| ~285 | ~1,000 |  $\pi \rightarrow \pi^*$  |

Data estimated from the NIST Chemistry WebBook UV/Vis spectrum. The solvent is not specified, which can influence the exact  $\lambda_{\text{max}}$  and  $\epsilon$  values.

### Experimental Protocol

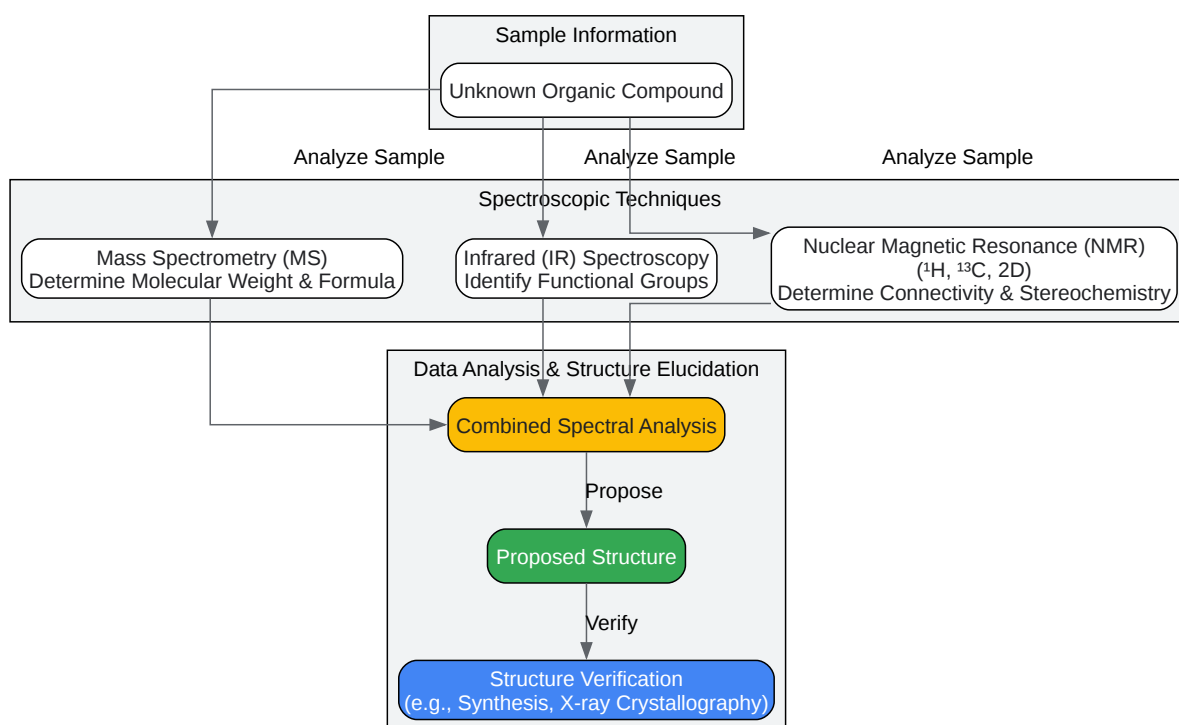
A general protocol for obtaining a UV-Vis spectrum of an organic compound is as follows:

- **Solvent Selection:** A solvent that does not absorb in the spectral region of interest is chosen. For **indene**, solvents like hexane or ethanol are suitable.
- **Sample Preparation:** A stock solution of **indene** is prepared by accurately weighing a small amount of the compound and dissolving it in a precise volume of the chosen solvent. This stock solution is then serially diluted to prepare a series of solutions with known concentrations.
- **Blank Measurement:** A cuvette is filled with the pure solvent, and a baseline spectrum is recorded.
- **Sample Measurement:** The cuvettes are rinsed and filled with the sample solutions of varying concentrations. The absorbance of each solution is measured across the desired wavelength range (typically 200-400 nm for **indene**).

- **Data Analysis:** The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is identified from the spectrum. The molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law ( $A = \epsilon bc$ ), where  $A$  is the absorbance,  $b$  is the path length of the cuvette (typically 1 cm), and  $c$  is the molar concentration of the solution.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the structural elucidation of an organic compound using various spectroscopic techniques.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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